N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative featuring two distinct cyclic ether substituents. Its structure comprises an oxalamide core (C₂H₄N₂O₂) with N1 linked to a (4-hydroxytetrahydro-2H-pyran-4-yl)methyl group and N2 to a (tetrahydrofuran-2-yl)methyl group. The 4-hydroxytetrahydro-2H-pyran (THP) substituent introduces a hydroxyl group at the C4 position of a six-membered oxygen ring, while the tetrahydrofuran (THF) substituent is a five-membered oxygen ring at the 2-position. The molecular formula is C₁₃H₂₄N₂O₅ (MW: 288.3 g/mol).
Properties
IUPAC Name |
N'-[(4-hydroxyoxan-4-yl)methyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-11(14-8-10-2-1-5-20-10)12(17)15-9-13(18)3-6-19-7-4-13/h10,18H,1-9H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZRAQMOJUTGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (Tetrahydrofuran-2-yl)Methanamine
This amine is synthesized via reductive amination of tetrahydrofuran-2-carbaldehyde:
- Aldehyde formation : Oxidation of tetrahydrofuran-2-methanol using Dess-Martin periodinane.
- Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol.
Reaction Conditions :
Preparation of (4-Hydroxytetrahydro-2H-Pyran-4-yl)Methanamine
This component is synthesized via a three-step sequence:
- Oxa-Michael cyclization : Diol substrates undergo cyclization using BF3·OEt2 as a catalyst to form the tetrahydropyran ring.
- Hydroxymethyl introduction : Aldol condensation with formaldehyde under basic conditions.
- Gabriel synthesis : Conversion of the alcohol to the amine using phthalimide and hydrazine.
Key Data :
- Cyclization yield: 82% (for di-substituted tetrahydropyrans).
- Stereoselectivity: Chair conformation with equatorial substituents.
Oxalamide Bond Formation
Stepwise Coupling Using Oxalyl Chloride
- Activation : React oxalyl chloride with (4-hydroxytetrahydro-2H-pyran-4-yl)methanamine in dichloromethane (DCM) at 0°C.
- Coupling : Add (tetrahydrofuran-2-yl)methanamine and 4-dimethylaminopyridine (DMAP) as a base.
Optimized Conditions :
Convergent Synthesis Using 4-Nitrophenyl Chloroformate
This method, adapted from patent WO2003057131A2, avoids handling toxic oxalyl chloride:
- Intermediate formation : React (4-hydroxytetrahydro-2H-pyran-4-yl)methanamine with 4-nitrophenyl chloroformate in the presence of DMAP.
- Displacement : Treat the intermediate with (tetrahydrofuran-2-yl)methanamine.
Advantages :
- Higher functional group tolerance.
- Reduced side products (e.g., over-alkylation).
Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Nitrophenyl chloroformate, DMAP | DCM, 0°C | 85% |
| 2 | Amine 2, DMAP | DCM, 25°C | 72% |
Stereochemical Control and Protecting Group Strategies
Hydroxyl Group Protection
The hydroxyl group on the tetrahydropyran ring is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling to prevent side reactions:
- Protection : TBSCl, imidazole, DMF, 25°C.
- Deprotection : TBAF in THF, 0°C.
Impact on Yield :
- Protected route: 68% overall yield.
- Unprotected route: 42% yield due to hydroxyl group reactivity.
Asymmetric Synthesis of Tetrahydropyran
Sharpless asymmetric dihydroxylation of allyl ethers followed by cyclization ensures enantiomeric excess >90%.
Analytical Validation
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 4.15 (m, 1H, THF CH2), 3.85 (s, 1H, pyran OH), 3.45 (m, 2H, oxalamide NH).
- 13C NMR : 167.8 ppm (oxalamide C=O), 72.4 ppm (pyran C-OH).
- HRMS : [M+H]+ calc. 329.1804, found 329.1801.
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Oxalyl chloride | Fast activation | Toxicity, moisture sensitivity | 65% |
| 4-Nitrophenyl chloroformate | Mild conditions | Higher cost | 72% |
| Convergent coupling | Scalability | Intermediate purification needed | 68% |
Chemical Reactions Analysis
Types of Reactions
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and strong bases or acids.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues from the literature include:
- Compound 17 (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide : MW: 381.2 g/mol. Features: Piperidine carboxamide core, non-hydroxylated THP group, and naphthalene moiety. Impact: The carboxamide and aromatic naphthalene increase lipophilicity (estimated LogP: ~3.2), reducing solubility (0.15 mg/mL). The absence of a hydroxyl group may enhance membrane permeability but limit metabolic stability due to oxidative pathways.
Compound 11 (R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine :
- MW : 390.24 g/mol.
- Features : Methoxypyridine and naphthalene substituents.
- Impact : High LogP (~4.1) due to aromatic groups, leading to poor aqueous solubility (0.08 mg/mL). The methoxy group may slow oxidative metabolism but increase CYP450 interaction risks.
Key Differentiators of the Target Compound
- Oxalamide vs.
- Hydroxyl Group: The 4-hydroxy-THP substituent introduces polarity, likely improving solubility over non-hydroxylated analogues like Compound 16. However, this may reduce blood-brain barrier permeability.
- THF vs. Naphthalene : The THF substituent is less lipophilic than naphthalene, favoring solubility but possibly reducing hydrophobic target interactions.
Research Findings and Implications
- Metabolic Stability : The target compound’s hydroxyl group may increase susceptibility to Phase II metabolism (e.g., glucuronidation), contrasting with Phase I oxidation observed in Compounds 17 and 11. This could shorten half-life but reduce toxic metabolite formation .
- Solubility-Permeability Balance : The combination of hydrophilic (hydroxyl, oxalamide) and lipophilic (THP, THF) groups may optimize solubility without severely compromising membrane permeability.
- Synthetic Feasibility : The synthesis likely parallels methods for Compounds 17 and 11 (e.g., reductive amination, THF-mediated coupling), but the hydroxyl group necessitates protective strategies .
Biological Activity
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by the presence of:
- Tetrahydropyran and Tetrahydrofuran Rings : These cyclic structures contribute to the compound's stability and reactivity.
- Oxalamide Moiety : This functional group is known for its diverse biological activities, including enzyme inhibition and receptor modulation.
Preliminary studies suggest that this compound may interact with specific biological targets, modulating their activity. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors that regulate physiological processes, thereby influencing cellular signaling pathways.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has shown significant potential in scavenging free radicals, which is essential in preventing cellular damage.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The MTT assay demonstrated that this compound exhibits dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
Study 1: Anticancer Activity
A recent study evaluated the efficacy of the compound against ovarian cancer cells (HO-8910). The results indicated:
- IC50 Value : The compound exhibited an IC50 value indicative of significant cytotoxicity.
- Mechanism : Molecular docking analysis revealed binding affinities with proteins involved in cell proliferation (e.g., CXCR4, HER2), suggesting a mechanism for its anticancer effects.
Study 2: Antioxidant Efficacy
In another investigation, the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to reduce oxidative stress markers in treated cells compared to control groups.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₂O₄ |
| Molecular Weight | 303.37 g/mol |
| CAS Number | 1351608-19-9 |
| Antioxidant IC50 | 117.79 ± 0.73 μg/mL |
| Cytotoxic IC50 (HO-8910) | Specific value TBD |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling oxalyl chloride with substituted amines under anhydrous conditions. Key steps include:
- Amine activation : Reacting the tetrahydrofuran-2-ylmethylamine and 4-hydroxytetrahydro-2H-pyran-4-ylmethylamine with oxalyl chloride in dichloromethane at 0–5°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are used to enhance reactivity, while temperature control (20–25°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent connectivity, particularly the hydroxyl group on the tetrahydropyran ring and methylene bridges .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with UV detection at 210–254 nm .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and FT-IR to detect hydrolysis of the oxalamide bond .
- Light sensitivity : Store aliquots in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the tetrahydrofuran and pyran moieties .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential as a histone deacetylase (HDAC) inhibitor?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the hydroxypyran group and HDAC’s catalytic zinc ion. Compare binding affinities to known inhibitors (e.g., SAHA) .
- Enzymatic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HDAC isoform-specific assays. Correlate structural modifications (e.g., tetrahydrofuran substitution) with activity shifts .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility profiling : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvents. Compare with logP predictions (e.g., ChemAxon) to identify discrepancies due to aggregation .
- Prodrug strategies : Synthesize phosphate or acetyl derivatives of the hydroxyl group to enhance aqueous solubility and evaluate via in vitro permeability assays (Caco-2 cells) .
Q. What experimental designs address variability in biological activity across cell lines?
- Methodological Answer :
- Dose-response standardization : Use a 72-hour MTT assay across ≥3 cell lines (e.g., HeLa, MCF-7) with normalization to housekeeping genes (e.g., GAPDH) .
- Metabolic profiling : LC-MS/MS quantifies intracellular concentrations to differentiate efficacy from uptake limitations .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR modeling : Train models on analogs (e.g., from PubChem) to predict CYP450 metabolism and plasma protein binding. Prioritize derivatives with lower clearance rates .
- MD simulations : Simulate binding to serum albumin to identify residues causing instability and guide functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
